molecular formula C15H10ClFN4S B12005100 5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12005100
M. Wt: 332.8 g/mol
InChI Key: JVPSLSRRIAQQFO-GIJQJNRQSA-N
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Description

5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of multiple functional groups, including a triazole ring, a chlorophenyl group, and a fluorophenyl group, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Fluorophenylmethylidene Group: The fluorophenylmethylidene group can be introduced through a condensation reaction between 2-fluorobenzaldehyde and the triazole derivative.

    Final Assembly: The final compound is obtained by reacting the intermediate products under controlled conditions, typically involving heating and the use of a suitable solvent such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly due to its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the aromatic groups can facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets would depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the fluorophenylmethylidene group.

    4-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-triazole-3-thiol: Similar structure but different positioning of the fluorophenyl group.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the triazole ring, allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs.

Properties

Molecular Formula

C15H10ClFN4S

Molecular Weight

332.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClFN4S/c16-12-7-5-10(6-8-12)14-19-20-15(22)21(14)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,20,22)/b18-9+

InChI Key

JVPSLSRRIAQQFO-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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